N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyridine moiety, an oxolane ring, and a piperidinone group, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-15-6-5-12(10-18-15)17-13(7-9-24-17)19-14(21)11-20-8-3-2-4-16(20)22/h5-6,10,13,17H,2-4,7-9,11H2,1H3,(H,19,21)/t13-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKHEVUNIENOY-SUMWQHHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)NC(=O)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor under acidic or basic conditions.
Introduction of the Methoxypyridine Group: The methoxypyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a methoxy group donor.
Formation of the Piperidinone Group: The piperidinone group is typically synthesized through a reductive amination reaction, where a suitable ketone reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The final step involves coupling the oxolane and piperidinone intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the piperidinone group, converting it to a piperidine derivative.
Substitution: The methoxypyridine group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the methoxypyridine moiety.
Reduction: Piperidine derivatives from the reduction of the piperidinone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicine, the compound shows potential as a lead compound for the development of new pharmaceuticals. Its structural features suggest it could be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, while the oxolane and piperidinone groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
- (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
Uniqueness
Compared to similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(2-oxopiperidin-1-yl)acetamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
